

# Application Notes and Protocols for Calcium Flux Assay Using PF-4136309

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## Compound of Interest

Compound Name: PF-4136309

Cat. No.: B610031

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## Introduction

**PF-4136309** is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[2] The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a signaling cascade that results in a transient increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ).[3] This calcium mobilization is a crucial downstream event that leads to various cellular responses, including chemotaxis.

Calcium flux assays are a widely used method in drug discovery for screening and characterizing compounds that modulate the activity of GPCRs. These fluorescence-based assays employ calcium-sensitive dyes that exhibit a change in fluorescence intensity upon binding to free intracellular calcium. By measuring these changes, it is possible to quantify the extent of receptor activation or inhibition.

These application notes provide a detailed protocol for a calcium flux assay to characterize the antagonistic activity of **PF-4136309** on CCL2-induced intracellular calcium mobilization in a human monocytic cell line.

## Principle of the Assay

This assay quantifies the ability of **PF-4136309** to inhibit the rise in intracellular calcium initiated by the activation of CCR2 by its ligand, CCL2. Cells expressing CCR2 are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with CCL2, the intracellular calcium concentration increases, leading to a change in the fluorescence of the dye. When the cells are pre-incubated with the CCR2 antagonist **PF-4136309**, the binding of CCL2 to CCR2 is blocked, thereby inhibiting the downstream calcium mobilization. The inhibitory effect of **PF-4136309** is measured by the reduction in the fluorescence signal.

## Data Presentation

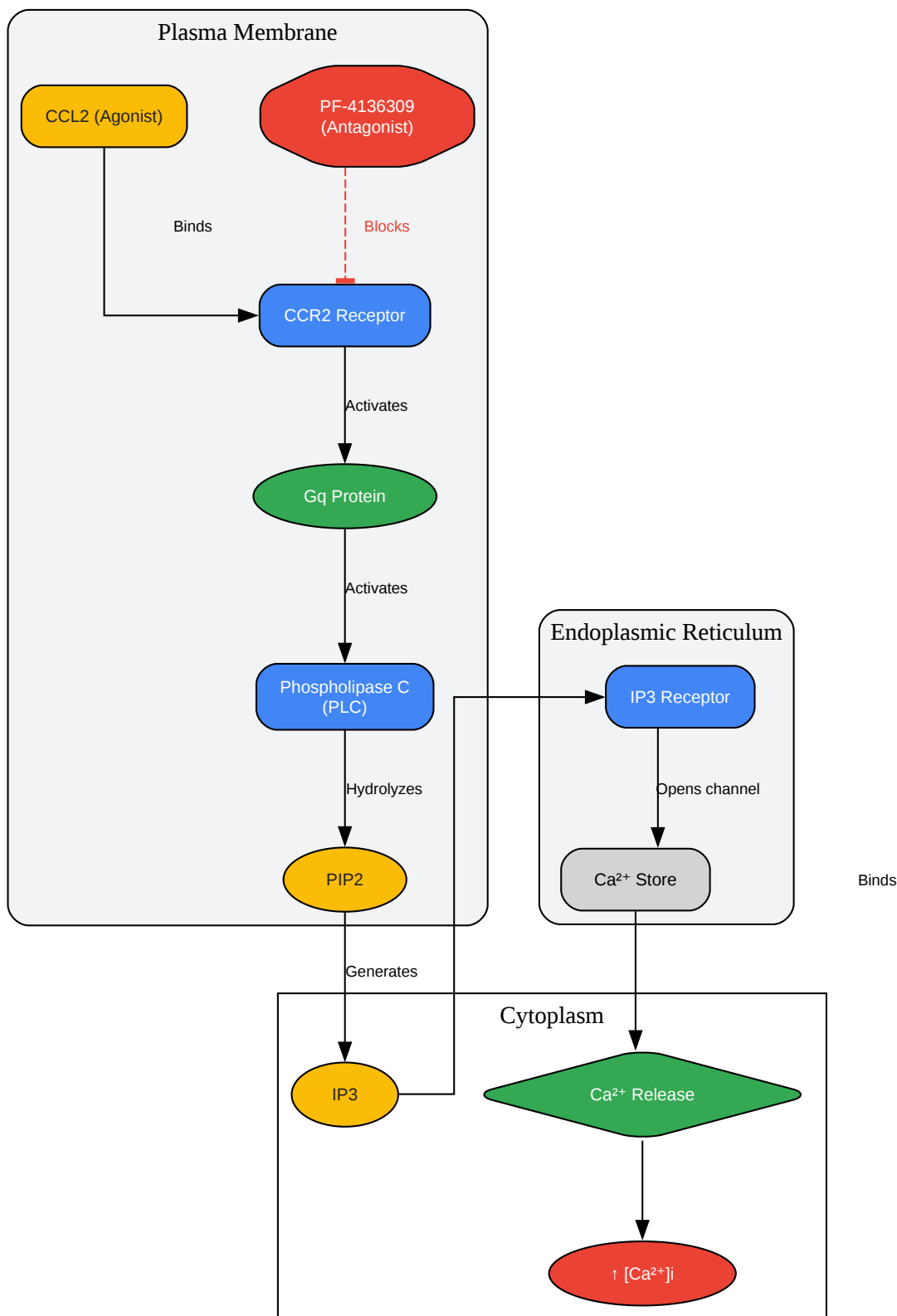
Table 1: Inhibitory Potency of **PF-4136309** in Various Assays

Assay Type	Species	Target	IC <sub>50</sub> (nM)
Calcium Mobilization	Human	CCR2	3.3[1][2]
CCR2 Binding	Human	CCR2	5.2[1][2]
CCR2 Binding	Mouse	CCR2	17[1][2]
CCR2 Binding	Rat	CCR2	13[1][2]
Chemotaxis	Human	CCR2	3.9[1][2]
Chemotaxis	Mouse	CCR2	16[2]
Chemotaxis	Rat	CCR2	2.8[2]
Whole Blood Assay	Human	CCR2	19[1][2]

## Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2, a Gq protein-coupled receptor, initiates a downstream signaling cascade. This activation leads to the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions from the ER into the cytoplasm, resulting in a rapid increase in the intracellular calcium concentration. **PF-4136309**,

as a CCR2 antagonist, blocks the initial binding of CCL2 to CCR2, thereby inhibiting this entire signaling pathway.



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CCR2 signaling pathway leading to intracellular calcium release.

## Experimental Protocol

This protocol is adapted for the use of **PF-4136309** and is based on established methods for measuring CCR2 antagonism.

### Materials

- Cell Line: THP-1 (human monocytic cell line)
- Compound: **PF-4136309** (prepare a stock solution in DMSO)
- Agonist: Recombinant Human MCP-1/CCL2
- Calcium-sensitive dye: Fluo-8 AM or similar
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Equipment:
  - Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)
  - Black, clear-bottom 96-well microplates
  - CO<sub>2</sub> incubator
  - Centrifuge

### Procedure

- Cell Culture and Seeding:

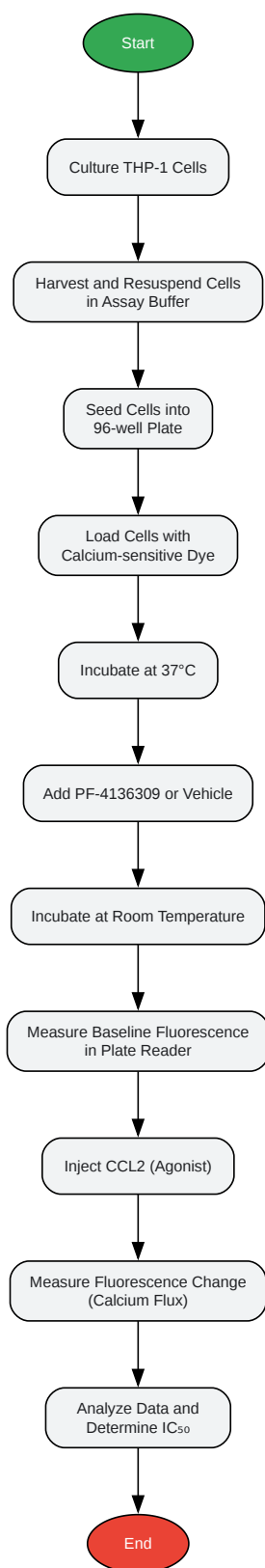
- Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- On the day of the assay, harvest the cells and centrifuge at 200 x g for 5 minutes.
- Resuspend the cell pellet in assay buffer and adjust the cell density to 2 x 10<sup>6</sup> cells/mL.
- Seed 50 µL of the cell suspension into each well of a black, clear-bottom 96-well microplate.
- Dye Loading:
  - Prepare the dye loading solution according to the manufacturer's instructions (e.g., for Fluo-8 AM).
  - Add 50 µL of the dye loading solution to each well containing cells.
  - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Compound Addition:
  - Prepare a serial dilution of **PF-4136309** in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM to generate a dose-response curve.
  - Add 25 µL of the diluted **PF-4136309** or vehicle control (assay buffer with the same final concentration of DMSO) to the appropriate wells.
  - Incubate the plate at room temperature for 15-30 minutes in the dark.
- Measurement of Calcium Flux:
  - Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
  - Establish a baseline fluorescence reading for 15-20 seconds.
  - Using the plate reader's injector, add 25 µL of CCL2 solution to each well to achieve a final concentration that elicits a submaximal response (e.g., EC<sub>80</sub>).

- Immediately after injection, continue to record the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds to capture the calcium flux kinetics.

#### Data Analysis

- The change in intracellular calcium concentration is proportional to the change in fluorescence intensity.
- Calculate the peak fluorescence response for each concentration of **PF-4136309**.
- Plot the peak response against the logarithm of the antagonist concentration to generate a dose-response curve.
- Determine the  $IC_{50}$  value, which is the concentration of **PF-4136309** that causes 50% inhibition of the CCL2-induced calcium response.

## Experimental Workflow



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